Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
Description
Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a cyclohexyl group linked via a methanone bridge to a piperazine ring substituted at the 4-position with a 6-propoxypyridazin-3-yl moiety. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
cyclohexyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h8-9,15H,2-7,10-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRBLROADNRMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.
Cyclohexyl Group Addition: The cyclohexyl group is often added via a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the piperazine-pyridazine intermediate in the presence of a Lewis acid catalyst.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential drug candidate due to its complex structure, which allows for interactions with various biological targets.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a candidate for neurological research.
Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridazine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural Features and Similarity Scores
*Similarity scores derived from structural databases (e.g., Tanimoto coefficients).
Physicochemical and Pharmacological Insights
- Target Compound vs. Cyclohexyl(4-nitrophenyl)piperazine Analogs: The 4-nitrophenyl analog () exhibits distinct NMR signals (e.g., δ 2.16 for methyl protons) and a mass spectrum peak at m/z 248.9 [M+H]+, reflecting its nitro group’s electronic effects .
- Impact of Substituents: Unsubstituted Piperazine (CAS 27561-62-2): Higher similarity scores (0.76–0.89) highlight the shared cyclohexyl-piperazin-methanone core. However, the lack of a substituent reduces steric hindrance and may lower target specificity . 3-Aminoazetidine Analogs (CAS 1956325-48-6): The highest similarity score (0.90) suggests comparable bioactivity, possibly due to the azetidine ring’s conformational rigidity and the hydrochloride salt .
Hydrochloride Salt vs. Free Base :
The hydrochloride form of the target compound improves aqueous solubility compared to free bases like CAS 27561-62-2, a critical factor for in vivo efficacy.
Research Implications
The 6-propoxypyridazinyl group’s oxygen atoms could modulate cholinesterase inhibition or receptor binding, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
